molecular formula C10H10F2N2 B15199488 5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole

5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole

Cat. No.: B15199488
M. Wt: 196.20 g/mol
InChI Key: NXNVEZXWUGUQFL-UHFFFAOYSA-N
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Description

5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole: is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of two fluorine atoms at the 5th and 6th positions and an isopropyl group at the 2nd position on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-difluoro-1H-benzo[d]imidazole and isopropyl bromide.

    Alkylation Reaction: The isopropyl group is introduced through an alkylation reaction. This involves the reaction of 5,6-difluoro-1H-benzo[d]imidazole with isopropyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: 5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology:

    Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial and fungal infections.

Medicine:

    Anticancer Activity: Research has shown that this compound has potential anticancer activity, making it a candidate for drug development.

Industry:

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it can inhibit the activity of bacterial enzymes, leading to the suppression of bacterial growth. In cancer cells, it can interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation.

Comparison with Similar Compounds

  • 5,6-difluoro-1H-benzo[d]imidazole
  • 2-isopropyl-1H-benzo[d]imidazole
  • 5,6-dichloro-2-isopropyl-1H-benzo[d]imidazole

Comparison:

  • 5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole is unique due to the presence of both fluorine atoms and an isopropyl group, which contribute to its distinct chemical and biological properties.
  • 5,6-difluoro-1H-benzo[d]imidazole lacks the isopropyl group, resulting in different reactivity and biological activity.
  • 2-isopropyl-1H-benzo[d]imidazole lacks the fluorine atoms, affecting its chemical stability and interactions.
  • 5,6-dichloro-2-isopropyl-1H-benzo[d]imidazole has chlorine atoms instead of fluorine, leading to variations in its electronic properties and reactivity.

Properties

Molecular Formula

C10H10F2N2

Molecular Weight

196.20 g/mol

IUPAC Name

5,6-difluoro-2-propan-2-yl-1H-benzimidazole

InChI

InChI=1S/C10H10F2N2/c1-5(2)10-13-8-3-6(11)7(12)4-9(8)14-10/h3-5H,1-2H3,(H,13,14)

InChI Key

NXNVEZXWUGUQFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC(=C(C=C2N1)F)F

Origin of Product

United States

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